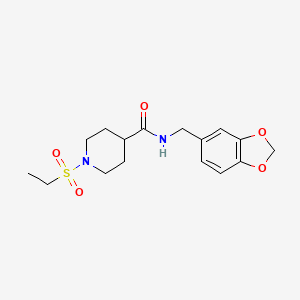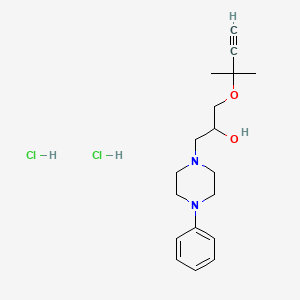![molecular formula C22H26N2O3 B4428694 [4-(4-Methoxyphenyl)piperazin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone](/img/structure/B4428694.png)
[4-(4-Methoxyphenyl)piperazin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone
概要
説明
[4-(4-Methoxyphenyl)piperazin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a phenylmethanone moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methoxyphenyl)piperazin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl group through nucleophilic substitution reactions. The final step involves the attachment of the phenylmethanone moiety via a Friedel-Crafts acylation reaction. Reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as aluminum chloride or boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
化学反応の分析
Types of Reactions
[4-(4-Methoxyphenyl)piperazin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups like halides, amines, or ethers.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, [4-(4-Methoxyphenyl)piperazin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone is studied for its potential pharmacological properties. It is investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on different physiological pathways and its potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of [4-(4-Methoxyphenyl)piperazin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone involves its interaction with specific molecular targets. The piperazine ring and methoxyphenyl group allow it to bind to various receptors and enzymes, modulating their activity. This compound can influence signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
[4-(4-Methoxyphenyl)piperazin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone: shares similarities with other piperazine derivatives and phenylmethanone compounds.
Piperazine derivatives: These compounds often exhibit similar pharmacological properties and are used in various therapeutic applications.
Phenylmethanone compounds: These compounds are known for their reactivity and are used as intermediates in organic synthesis.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in both chemical synthesis and biological interactions, making it a valuable compound in scientific research.
特性
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-17(2)16-27-21-6-4-5-18(15-21)22(25)24-13-11-23(12-14-24)19-7-9-20(26-3)10-8-19/h4-10,15H,1,11-14,16H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNZXJNFBISSQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE](/img/structure/B4428613.png)
![N-[(PYRIDIN-4-YL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4428620.png)
![3-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B4428633.png)
![1-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B4428642.png)
![1-(2-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]methanesulfonamide](/img/structure/B4428650.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4428662.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B4428682.png)
![N-(2-pyridinylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4428685.png)
![2-chloro-4-[(4-chlorobenzyl)amino]benzoic acid](/img/structure/B4428710.png)

![1-[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B4428718.png)
![6-ethyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428723.png)
